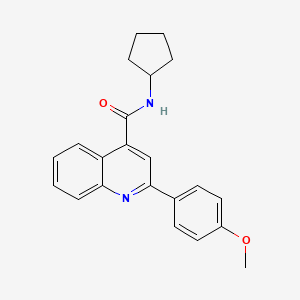

N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide is a chemical compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with wide applications in the fields of medicinal chemistry and pharmaceuticals due to their diverse biological activities.

Synthesis Analysis

- The synthesis of methoxy-2-quinolones, a class to which our compound belongs, can be achieved through Pummerer-type cyclization of N-aryl-N-methyl-3-(phenylsulfinyl)propionamides. This process involves the generation of thionium ions and the subsequent formation of 2-quinolones in varying yields depending on the electronic properties of the aromatic ring (Toda et al., 2000).

Molecular Structure Analysis

- The crystal structure and molecular conformation of quinoline derivatives can be analyzed through single crystal X-ray diffraction. For instance, a study on a similar compound, N-(4-acetylphenyl)quinoline-3-carboxamide, provides insight into the molecular geometry optimizations and spectral characterization using techniques like FT-IR and NMR (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

- Quinolines can undergo various chemical reactions, including radical-triggered bicyclization cascades, as demonstrated in the synthesis of spirocyclohexadienone-containing cyclopenta[c]quinolin-4-ones. Such reactions can involve metal-free dearomatization and demonstrate broad substrate scope, annulation efficiency, and high functional group tolerance (Li et al., 2017).

Physical Properties Analysis

- The physical properties, such as solubility, melting point, and crystalline form, of quinoline derivatives can be inferred from studies on similar compounds. For example, polymorphic modifications of certain quinoline derivatives have been observed, indicating their different physical states under various conditions (Shishkina et al., 2018).

Chemical Properties Analysis

- The chemical properties of quinoline derivatives, including reactivity and stability, can be assessed through studies involving their interaction with other chemicals. For instance, the electrochemical preparation of acylated quinol imines provides insights into the reactivity and hydrolysis products of quinoline derivatives (Novak et al., 1993).

Orientations Futures

Propriétés

IUPAC Name |

N-cyclopentyl-2-(4-methoxyphenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-26-17-12-10-15(11-13-17)21-14-19(18-8-4-5-9-20(18)24-21)22(25)23-16-6-2-3-7-16/h4-5,8-14,16H,2-3,6-7H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQAOBZONBBSKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200770 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5626448.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5626463.png)

![3-(4-fluorophenyl)-3-{[3-(1H-pyrazol-1-ylmethyl)benzoyl]amino}propanoic acid](/img/structure/B5626478.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5626483.png)

![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5626495.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5626505.png)

![4-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-1-(2-phenylethyl)piperazin-2-one](/img/structure/B5626514.png)